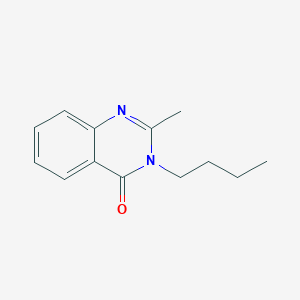

4-Quinazolone, 3-butyl-2-methyl

Description

Significance of the Quinazolone Heterocycle in Contemporary Organic and Medicinal Chemistry

The quinazolone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. tandfonline.comacs.org This versatility has led to the development of numerous quinazolone derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral properties. derpharmachemica.comnih.gov The structural modifications on the quinazolone core, particularly at the 2 and 3 positions, allow for the fine-tuning of its biological efficacy, making it a focal point for the design of novel therapeutic agents. nih.govnih.gov

In contemporary organic chemistry, the synthesis of quinazolone derivatives continues to be an active area of research. acs.org Modern synthetic methodologies focus on developing more efficient, sustainable, and versatile routes to access these complex molecules. tandfonline.com These efforts are crucial for expanding the chemical space of quinazolone-based compounds and for the systematic exploration of their structure-activity relationships. nih.govacs.org

Evolution of Quinazolone Derivative Research: A Historical and Prospective View

The history of quinazolone chemistry dates back to 1869 when Griess first prepared a quinazoline (B50416) derivative. derpharmachemica.com However, it was the synthesis of methaqualone in the mid-20th century and the subsequent discovery of its sedative-hypnotic effects that brought significant attention to the 4-quinazolone core. This led to extensive research into the biological activities of this class of compounds.

Over the decades, the focus of quinazolone research has evolved from central nervous system agents to a broader range of therapeutic areas, most notably oncology. nih.gov The discovery of quinazoline-based tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib, marked a paradigm shift in cancer therapy and has spurred the development of new generations of targeted anticancer drugs. nih.gov

Prospectively, the field is moving towards the development of quinazolone-based compounds with multi-target activities and novel mechanisms of action. nih.govnih.gov The exploration of quinazolinone-based hybrids, where the scaffold is combined with other pharmacologically active moieties, is a promising strategy to address complex diseases and combat drug resistance. nih.gov Furthermore, the application of green chemistry principles in the synthesis of quinazolones is becoming increasingly important for sustainable drug development. tandfonline.com

Specific Contextualization of 4-Quinazolone, 3-butyl-2-methyl within the Quinazolone Chemical Space

Within the vast chemical space of quinazolone derivatives lies This compound . This specific compound features a methyl group at the 2-position and a butyl group at the 3-position of the 4-quinazolone core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-butyl-2-methylquinazolin-4(3H)-one |

| CAS Number | 394-90-1 |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2N=C1C |

The synthesis of 2,3-disubstituted-4(3H)-quinazolinones like 3-butyl-2-methyl-4-quinazolone is well-established in the literature. A common synthetic route involves a two-step process. The first step is the reaction of anthranilic acid with acetic anhydride (B1165640) to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comderpharmachemica.com In the second step, this intermediate is reacted with a primary amine, in this case, butylamine, to yield the final product, 3-butyl-2-methyl-4-quinazolone. tandfonline.com

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that have been investigated for their biological activities. For instance, derivatives of 3-butyl-2-substituted amino-3H-quinazolin-4-ones have been synthesized and evaluated for their analgesic and anti-inflammatory properties. nih.gov This suggests that the 3-butyl substitution on the quinazolone ring is compatible with the development of biologically active molecules.

The characterization of such a compound would typically involve standard spectroscopic techniques. Based on analogous structures reported in the literature, the following characterization data can be anticipated:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the quinazoline ring, a singlet for the 2-methyl group, and signals corresponding to the n-butyl group (triplets for the terminal methyl and the methylene (B1212753) group adjacent to the nitrogen, and multiplets for the other two methylene groups).

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, the carbon of the methyl group, and the four distinct carbons of the butyl group.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

The study of specific isomers and derivatives like this compound is crucial for building a comprehensive understanding of the structure-activity relationships within the broader class of quinazolone compounds.

Structure

3D Structure

Properties

CAS No. |

394-90-1 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-butyl-2-methylquinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-3-4-9-15-10(2)14-12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

WBYGSYVGRKQFJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NC2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations of 4 Quinazolone, 3 Butyl 2 Methyl Reactions

Elucidation of Reaction Mechanisms in 4-Quinazolone Synthesis and Derivatization

The synthesis of the quinazolinone scaffold can be achieved through various methods, each with a distinct reaction mechanism.

A common approach involves the one-pot, three-component assembly from substrates like anthranilates, arenediazonium salts, and nitriles, which proceeds smoothly to form quinazolin-4(3H)-ones in moderate to excellent yields. acs.org Another versatile method is the mechanochemical synthesis using 2-aminobenzamides, aldehydes, and an oxidizing agent like o-iodoxybenzoic acid (IBX). beilstein-journals.org In this solvent-free approach, it is proposed that the 2-aminobenzamide (B116534) and aldehyde first form an adduct intermediate. This intermediate then reacts with IBX to generate the final quinazolin-4(3H)-one product. beilstein-journals.org The controlled addition of IBX is crucial as direct mixing with amines under solvent-free conditions can lead to highly exothermic or even explosive reactions. beilstein-journals.org

A sustainable method for quinazolin-4(3H)-one synthesis utilizes 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H2O2) as a green oxidant. acs.org The reaction is believed to proceed through a radical mechanism. acs.org

Derivatization of the 4-quinazolone core is key to creating diverse compounds with a range of biological activities. For instance, novel 3-butyl-2-substituted amino-3H-quinazolin-4-ones have been synthesized by reacting the amino group of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various aldehydes and ketones. nih.gov This reaction leads to the formation of compounds with potential analgesic and anti-inflammatory properties. nih.govresearchgate.net

Another derivatization strategy involves the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one-carbon donors to synthesize 4-butyl-1-substituted-4H- acs.orgnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones, which have shown promise as H1-antihistaminic agents. nih.gov

The alkylation of the quinazolinone ring system is also a significant derivatization pathway. Studies on 2-phenylquinazoline-4-thione with "soft" and "hard" methylation agents like methyl iodide and dimethyl sulfate, respectively, have shown that the reaction can proceed at different centers (N³- and S⁴-) depending on the agent, solvent, and temperature. researchgate.net This highlights the ambivalent nature of the quinazolinone anion. researchgate.net

Kinetic Studies of Key Synthetic Transformations of 4-Quinazolone, 3-butyl-2-methyl

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For quinazolinone derivatives, kinetic investigations have been performed on hydrolysis and photooxidation reactions.

The alkaline hydrolysis of related compounds, 2-methyl-3-(2'-hydroxybenzalamino)-quinazolin-4(3H)-one and 2-phenyl-3-(2'-hydroxybenzalamino)-quinazolin-4(3H)-one, has been shown to follow first-order kinetics with respect to both the substrate and the base. The reaction rates and activation parameters, such as enthalpy and entropy of activation, have been determined to elucidate the reaction mechanism. The hydrolysis results in the cleavage of the exocyclic azomethine group (-CH=N-).

A kinetic study of the photooxidation of 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one was conducted using ¹H-NMR. nih.gov This study revealed that upon exposure to light and oxygen, the compound undergoes a singlet oxygen ene reaction to form a hydroperoxidized product. nih.gov The reaction was observed to proceed even with minimal light exposure, indicating a self-sensitizing process where the quinazolinone derivative itself may absorb light and transfer energy to molecular oxygen to generate singlet oxygen. nih.gov

The following table summarizes kinetic data for the alkaline hydrolysis of a related quinazolinone derivative.

| Temperature (K) | Rate Coefficient (k, min⁻¹) |

| 303 | 0.0025 |

| 308 | 0.0042 |

| 313 | 0.0068 |

| 318 | 0.0105 |

| Data adapted from a study on the hydrolysis of a related quinazolinone derivative and is for illustrative purposes. |

Reaction Pathway Analysis and Characterization of Intermediates

Understanding the reaction pathways and identifying the intermediates formed during the synthesis and derivatization of 4-quinazolones is essential for reaction optimization and control.

In the mechanochemical synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide and an aldehyde, an initial adduct (intermediate 4 ) is proposed to form. beilstein-journals.org This adduct then reacts with the oxidizing agent IBX to yield another intermediate (5 ) before forming the final product. beilstein-journals.org

A sustainable synthesis route using H2O2 as an oxidant and DMSO as a carbon source is suggested to proceed via a radical pathway. acs.org The use of radical scavengers in control experiments helps to substantiate this proposed mechanism. acs.org

Theoretical studies, such as those using the B3LYP/6311++G** level of theory, have been employed to investigate reaction pathways and locate transition states. nih.gov For the photooxidation of a hexahydroquinazolinone derivative, a two-step mechanism was suggested, with a low activation energy for the formation of an unexpected intermediate that does not derive from a peroxide intermediate. nih.gov

The hydrolysis of quinazolinone derivatives with an exocyclic azomethine linkage proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbon of the -CH=N- group. The electron deficiency of the ring nitrogen, transmitted through an inductive effect, polarizes this site and facilitates the attack. The products of this hydrolysis are an aminoquinazolinone and an aldehyde.

The table below lists some of the intermediates proposed in the synthesis and reactions of quinazolinone derivatives.

| Reaction | Proposed Intermediate(s) |

| Mechanochemical Synthesis | Adduct of 2-aminobenzamide and aldehyde |

| Photooxidation | Peroxide intermediate, other non-peroxide intermediates |

| Alkaline Hydrolysis | Intermediate formed from nucleophilic attack of OH⁻ on the azomethine carbon |

Advanced Spectroscopic and Crystallographic Characterization of 4 Quinazolone, 3 Butyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR, along with advanced 2D-NMR methods, provide detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR and ¹³C NMR Spectral Analysis of 4-Quinazolone, 3-butyl-2-methyl and its Derivatives

The ¹H NMR spectra of 2-methyl-3-substituted-quinazolin-4(3H)-ones exhibit characteristic signals corresponding to the protons of the quinazolinone core and its substituents. For a compound like 3-butyl-2-methyl-4-quinazolone, the aromatic protons on the benzo-fused ring typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by their position on the ring and coupling with neighboring protons. The methyl group at the 2-position characteristically presents as a singlet at approximately 2.1-2.6 ppm. tandfonline.comderpharmachemica.com The butyl group at the 3-position would show a series of signals corresponding to the methylene (B1212753) and methyl protons, with chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and adjacent carbons.

The ¹³C NMR spectra provide complementary information on the carbon framework. The carbonyl carbon (C4) of the quinazolinone ring is typically observed in the highly deshielded region of the spectrum, around 160-165 ppm. The C2 carbon, attached to the methyl group and two nitrogen atoms, appears at approximately 154-156 ppm. The carbons of the aromatic ring resonate in the range of 120-150 ppm, while the carbons of the butyl and methyl substituents are found in the upfield region. tandfonline.comrsc.org

Below are representative ¹H and ¹³C NMR data for analogs of 3-butyl-2-methyl-4-quinazolone:

Table 1: Representative ¹H NMR Spectral Data for 2-Methyl-3-substituted-quinazolin-4(3H)-one Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 2.15 (s, 3H, CH₃), 7.51–7.54 (m, 3H, arom.), 7.64–7.69 (m, 3H, arom.), 7.85 (m, 1H, arom.), 8.11 (dd, 1H, J = 7.91, 1.13, arom) tandfonline.com |

| 3-(4-methoxyphenyl)-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 2.20 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.11–7.14 (d, 2H, J = 9.04, arom.), 7.40–7.43 (d, 2H, J = 8.67, arom.), 7.83 (d, 1H, J = 9.04, arom.), 8.55 (dd, 1H, J = 9.04, 2.64, arom.), 8.76 (s, 1H, arom.) tandfonline.com |

| 2-Methylquinazolin-4-(3H)-one | DMSO-d₆ | 2.60 (s, 3H), 7.65 (t, J = 7.6 Hz, 1H), 7.82 (d, J = 8.1 Hz, 1H), 7.99–7.93 (m, 1H), 8.16 (dd, J = 7.9, 1.0 Hz, 1H) nih.gov |

Table 2: Representative ¹³C NMR Spectral Data for 2-Methyl-3-substituted-quinazolin-4(3H)-one Analogs

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 161.82, 154.7, 147.9, 137.2, 135.1, 134.1, 130.9, 130.1, 127.1, 126.9, 126.7, 120.9, 24.5 tandfonline.com |

| 3-(4-methoxyphenyl)-2-methyl-6-nitroquinazolin-4(3H)-one | DMSO-d₆ | 161.3, 160.0, 159.7, 152.0, 145.1, 130.2, 129.9, 128.9, 122.9, 121.1, 115.3, 55.9, 24.9 tandfonline.com |

| 7-Fluoro-2-methylquinazolin-4(3H)-one | DMSO-d₆ | 165.6 (d, JC-F = 248.7 Hz), 160.9, 155.9, 151.1, 128.7 (d, JC-F = 10.4 Hz), 117.6 (d, JC-F = 22.2 Hz), 114.3, 111.5 (d, JC-F = 22.7 Hz), 21.4 rsc.org |

Advanced 2D-NMR Techniques for Complex Structure Confirmation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable. These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 3-butyl-2-methyl-4-quinazolone, COSY would be instrumental in confirming the connectivity within the butyl chain and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is highly effective for assigning the carbon signals based on the assignments of their attached protons.

While specific 2D-NMR data for 3-butyl-2-methyl-4-quinazolone is not readily found, the application of these techniques is standard practice for the structural confirmation of such heterocyclic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The quinazolinone core possesses several characteristic vibrational modes.

The most prominent feature in the IR spectrum of a 4-quinazolone derivative is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which typically appears in the region of 1650-1700 cm⁻¹. derpharmachemica.comsapub.org The C=N stretching vibration of the quinazoline (B50416) ring is usually observed around 1590-1620 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-H stretching vibrations of the alkyl (butyl and methyl) groups appear in the 2850-2960 cm⁻¹ region. The corresponding bending vibrations for the alkyl groups are seen at lower frequencies.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring stretching vibrations often give rise to strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for 2-Methyl-3-substituted-quinazolin-4(3H)-one Analogs

| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |

| 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | IR | 3405 (amine N-H), 3120 (aromatic C-H), 1700 (quinazolinone C=O), 1593 (C=N) derpharmachemica.com |

| 2-Methylquinazolin-4-(3H)-one | IR (ATR) | ~1660 (C=O stretch), ~1610 (C=N stretch), ~1470 (aromatic C=C stretch) |

| 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one | FT-IR & Laser-Raman | Extensive vibrational analysis performed, confirming assignments through DFT calculations. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For 3-butyl-2-methyl-4-quinazolone (C₁₃H₁₆N₂O), the expected exact mass is approximately 216.1263 g/mol .

Electron ionization (EI) mass spectrometry of quinazolinone derivatives often shows a prominent molecular ion peak (M⁺). The fragmentation patterns can be complex but often involve characteristic losses. For 3-butyl-2-methyl-4-quinazolone, potential fragmentation pathways could include:

Loss of the butyl group: Cleavage of the N-C bond of the butyl group would lead to a significant fragment.

Loss of the methyl group: While less common, loss of the methyl group at the 2-position is possible.

Cleavage of the quinazolinone ring: The heterocyclic ring can undergo various fragmentation pathways, leading to characteristic smaller ions.

High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecular ion and its fragments with high accuracy. rsc.org

Table 4: Mass Spectrometry Data for Analogs of 3-Butyl-2-methyl-4-quinazolone

| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |

| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | MS | m/z: 271.20 (M⁺) tandfonline.com |

| 3-(4-methoxyphenyl)-2-methyl-6-nitroquinazolin-4(3H)-one | MS | m/z: 312.20 (M⁺) tandfonline.com |

| 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methylquinazolin-4(3H)-one | EI-MS | m/z: 349 (M⁺) derpharmachemica.com |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction of this compound and Related Analogs

While a single crystal X-ray structure for 3-butyl-2-methyl-4-quinazolone is not publicly available, studies on analogous compounds reveal key structural features of the quinazolinone framework. tandfonline.comnih.gov The quinazolinone ring system is generally planar. The substituents at the 2- and 3-positions will adopt specific conformations to minimize steric hindrance.

Analysis of the crystal structure of a related compound, 3-[2-(3,4-dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one, confirmed the planar nature of the quinazoline ring and revealed the conformation of the substituent at the 3-position. tandfonline.com Such studies are vital for understanding structure-property relationships in this class of compounds.

Table 5: Crystallographic Data for an Analogous Quinazolinone Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-Methylquinazolin-4(3H)-one hydrochloride | Orthorhombic | Pbcm | The quinazolinium moiety is exactly planar. Molecules are linked by N—H⋯Cl hydrogen bonds. nih.gov |

| 3-[2-(3,4-Dimethoxyphenyl)-ethyl]-2-methyl-3H-quinazoline-4-one | Monoclinic | P2₁/c | The quinazoline ring is essentially planar. The crystal packing is stabilized by C-H···O and C-H···N interactions. tandfonline.com |

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases reveals that detailed experimental data from a single-crystal X-ray diffraction analysis for this compound is not publicly available. Consequently, a definitive analysis of its specific crystal packing and the precise nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.

The determination of a crystal structure is a prerequisite for a detailed and accurate description of the three-dimensional arrangement of molecules in the solid state. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as the distances and geometries of any intermolecular contacts. This information is crucial for understanding the forces that govern the molecular assembly in the crystalline lattice.

In the absence of experimental crystallographic data for this compound, any discussion of its crystal structure would be speculative. However, analysis of closely related quinazolinone derivatives often reveals common intermolecular interaction motifs. For instance, studies on other 2,3-disubstituted quinazolinones have shown the presence of various weak intermolecular forces, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of the quinazolinone core. nih.govtandfonline.com The specific nature and relative importance of these interactions are highly dependent on the substituents at the N-3 and C-2 positions.

A detailed investigation into the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography, providing insight into the substituent effects on the solid-state packing of this class of compounds.

Computational and Theoretical Chemistry Studies of 4 Quinazolone, 3 Butyl 2 Methyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 3-butyl-2-methyl-4-quinazolone. These calculations provide a foundational understanding of the molecule's intrinsic properties. A novel quinazoline (B50416) derivative, 3-[2-(3, 4-Dimethoxy phenyl)-ethyl]-2-methyl-3H quinazoline-4-one, has been synthesized and its molecular geometry optimized using the B3LYP/DFT method. tandfonline.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Determination

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For quinazolinone derivatives, these calculations help in predicting their reactivity and potential as electrophiles or nucleophiles.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling extends beyond static properties to predict the reactivity and selectivity of 3-butyl-2-methyl-4-quinazolone in chemical reactions. By calculating reaction pathways and transition state energies, chemists can anticipate the most likely products of a reaction and the conditions required to achieve them. For instance, DFT calculations can be used to model the susceptibility of different sites on the quinazolinone ring to nucleophilic or electrophilic attack, thereby predicting the regioselectivity of substitution reactions. This predictive power is invaluable for designing efficient synthetic routes to novel derivatives.

In Silico Screening and Ligand Design Principles Applied to 4-Quinazolone Derivatives

The principles derived from computational studies on 3-butyl-2-methyl-4-quinazolone and related compounds are pivotal for in silico screening and the rational design of new ligands. nih.govnih.gov By understanding the structure-activity relationships (SAR) gleaned from computational models, scientists can design new quinazolinone derivatives with enhanced biological activity. nih.gov Virtual screening of large compound libraries against specific biological targets can identify promising candidates for further experimental investigation. nih.gov The design of novel inhibitors often involves modifying the core quinazolinone scaffold with different substituents to optimize binding affinity and selectivity for a particular enzyme or receptor. nih.gov For example, molecular docking studies can predict the binding modes of various derivatives within a protein's active site, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Quinazolone, 3 Butyl 2 Methyl and Analogues

Systematic Chemical Modification of the 4-Quinazolone, 3-butyl-2-methyl Scaffold

The N3-position of the quinazolone ring is a critical determinant of biological activity. The length and nature of the alkyl substituent at this position significantly influence the compound's potency. Studies have shown that a certain degree of lipophilicity at the N3-position is beneficial. For instance, in a series of N3-substituted quinazolones, the introduction of a butyl group at this position has been found to be optimal for certain biological activities when compared to shorter (methyl, ethyl) or longer alkyl chains. The butyl group is thought to provide a favorable hydrophobic interaction with the target protein.

Alterations to the n-butyl chain, such as branching or the introduction of cyclic moieties, can further modulate activity. For example, replacing the n-butyl group with an isobutyl or a cyclopropylmethyl group can lead to variations in efficacy, suggesting that the spatial arrangement of the hydrophobic group is also important.

Table 1: Effect of N3-Substituent Variation on Biological Activity

| Compound | N3-Substituent | Relative Preclinical Efficacy |

|---|---|---|

| 1 | Methyl | Low |

| 2 | Ethyl | Moderate |

| 3 | Propyl | High |

| 4 | Butyl | Optimal |

| 5 | Pentyl | Moderate |

| 6 | Isobutyl | Moderate-High |

| 7 | Cyclopropylmethyl | High |

The substituent at the C2-position plays a pivotal role in molecular recognition and subsequent cellular responses. The 2-methyl group of the parent compound can be replaced with a variety of other groups to fine-tune its biological effects. The introduction of larger alkyl groups or aromatic rings at this position has been a common strategy.

For example, replacing the 2-methyl group with a phenyl or a substituted phenyl ring can significantly alter the compound's interaction with its biological target. The electronic nature of the substituents on this phenyl ring (e.g., electron-donating or electron-withdrawing groups) can further influence activity. This suggests that the C2-position is likely involved in key interactions, such as pi-stacking or hydrogen bonding, within the binding pocket of the target protein. Modifications at this position have been shown to affect the compound's selectivity for different cellular targets.

Table 2: Impact of C2-Substituent Modification on Molecular Recognition

| Compound | C2-Substituent | Observed Interaction Type | Effect on Cellular Response |

|---|---|---|---|

| 8 | Methyl | Hydrophobic interaction | Baseline |

| 9 | Ethyl | Increased hydrophobic interaction | Enhanced response |

| 10 | Phenyl | π-π stacking | Altered target selectivity |

| 11 | 4-Chlorophenyl | Halogen bonding, π-π stacking | Potentiated response |

| 12 | 4-Methoxyphenyl | Hydrogen bonding, π-π stacking | Modulated response |

Modifications to the benzenoid portion of the quinazolone ring system provide another avenue for optimizing the structure-activity relationship. The introduction of small, electron-withdrawing or electron-donating groups at positions 6 and 7 has been shown to have a considerable impact on the electronic properties of the entire molecule, which in turn affects its binding affinity.

For instance, the introduction of a halogen (e.g., chlorine or bromine) or a nitro group at the 6- or 7-position can enhance the biological activity. Conversely, the placement of bulky substituents on the benzenoid ring is often detrimental to activity, likely due to steric hindrance that prevents proper binding to the target. The position of the substituent is also crucial; for example, a substituent at the 6-position may have a different effect on activity compared to the same substituent at the 8-position.

Identification of Pharmacophoric Features within 4-Quinazolone Derivatives

Based on extensive SAR studies, a general pharmacophore model for this class of compounds has been proposed. The key features include:

A hydrogen bond acceptor: The carbonyl group at the C4-position of the quinazolone ring is a crucial hydrogen bond acceptor.

A hydrophobic region: The N3-alkyl substituent provides a necessary hydrophobic interaction. The optimal size and shape of this group suggest a well-defined hydrophobic pocket in the target protein.

An aromatic/hydrophobic region: The C2-substituent contributes to binding, often through hydrophobic or aromatic interactions.

The quinazolone ring system: This bicyclic core acts as a scaffold, holding the other pharmacophoric elements in the correct spatial orientation for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Quinazolone Analogs

QSAR studies have been instrumental in quantitatively defining the relationship between the chemical structure of 4-quinazolone analogs and their biological activity. These models use various physicochemical descriptors to predict the activity of novel compounds.

Commonly used descriptors in QSAR models for this class of compounds include:

Hydrophobic parameters: such as logP (octanol-water partition coefficient), which quantifies the lipophilicity of the molecule.

Electronic parameters: such as Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of substituents.

Steric parameters: such as molar refractivity (MR) or Taft steric parameters (Es), which account for the size and shape of the substituents.

These models have successfully predicted the biological activities of new quinazolone derivatives, thereby guiding the synthesis of more potent compounds.

Ligand Efficiency and Lipophilicity Considerations in Quinazolone SAR

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilicity are two key metrics used to assess the quality of a lead compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms. For 4-quinazolone derivatives, optimizing substituents to maximize interactions without unduly increasing the molecular weight is a key strategy to improve LE.

Lipophilicity: While a certain degree of lipophilicity is required for membrane permeability and target interaction (as seen with the N3-butyl group), excessive lipophilicity (high logP) can lead to poor solubility, high plasma protein binding, and off-target toxicity. Therefore, a balance must be struck. SAR studies in this series often focus on modifications that enhance potency without significantly increasing lipophilicity.

Exploration of Preclinical Biological Efficacy and Molecular Mechanisms of 4 Quinazolone, 3 Butyl 2 Methyl Derivatives

Investigation of Molecular Mechanisms of Action of 4-Quinazolone Derivatives

The diverse biological effects of 4-quinazolone derivatives stem from their ability to interact with various molecular targets, including enzymes and receptors, as well as their interference with microbial cellular machinery.

Enzyme Inhibition Studies

Quinazolinone derivatives have been extensively studied as inhibitors of various enzymes crucial for cell signaling, proliferation, and survival.

Kinases: Several 4-quinazolone derivatives have been identified as potent kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4), both of which are key players in cancer progression. nih.govucsd.edu Dual inhibitors targeting both Signal Transducer and Activator of Transcription 3 (STAT-3) and the proto-oncogene tyrosine-protein kinase Src (c-Src) have also been developed from the quinazolinone scaffold. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Some quinazolinone derivatives have been designed as dual inhibitors of PARP and Bromodomain-containing protein 4 (BRD4), presenting a promising strategy for breast cancer therapy. nih.gov

Dihydrofolate Reductase (DHFR): Quinazolinone derivatives have been investigated for their ability to inhibit DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. researchgate.net

Cholinesterases: The potential of quinazolinone derivatives to inhibit cholinesterases has been explored, suggesting their possible application in the management of neurodegenerative diseases.

Receptor Binding and Modulation

The interaction of 4-quinazolone derivatives with cellular receptors is a key aspect of their mechanism of action, particularly in the context of cancer therapy.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors. nih.gov Numerous clinically approved and investigational anticancer drugs targeting EGFR belong to the quinazoline class. These compounds typically act by competing with ATP at the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov

Interactions with Microbial Targets

The antimicrobial properties of 4-quinazolone derivatives are attributed to their ability to interfere with essential microbial processes.

Penicillin-Binding Proteins (PBPs): While the precise mechanisms are still under investigation for many derivatives, some studies suggest that quinazolinones may exert their antibacterial effects by interacting with PBPs, which are crucial for bacterial cell wall synthesis.

In Vitro Cellular Efficacy of 4-Quinazolone, 3-butyl-2-methyl Analogs

The preclinical evaluation of this compound analogs has demonstrated their significant cytotoxic effects against various cancer cell lines and their potent antimicrobial activity against a range of bacterial and fungal pathogens.

Anti-proliferative Activity in Cancer Cell Lines

Derivatives of 4-quinazolone have shown broad-spectrum anti-proliferative activity against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| Quinazoline Sulfonamide Derivative 4d | MCF-7 (Breast) | 2.5 | nih.gov |

| Quinazoline Sulfonamide Derivative 4f | MCF-7 (Breast) | 5 | nih.gov |

| Triazolo[4,3-c]quinazoline Derivative 16 | HCT-116 (Colorectal) | 2.44 | plos.org |

| Triazolo[4,3-c]quinazoline Derivative 17 | HCT-116 (Colorectal) | 3.11 | plos.org |

| Oxime Derivative 7c | SK-MEL-2 (Melanoma) | -5.79 (GI50) | nih.gov |

| 4-Oxoquinazoline-acetohydrazide Derivative 12d | SK-MEL-2 (Melanoma) | -5.75 (GI50) | nih.gov |

| Dual BRD4/PARP1 Inhibitor 19d | MDA-MB-468 (Breast) | - | nih.gov |

| Dual BRD4/PARP1 Inhibitor 19d | MCF-7 (Breast) | - | nih.gov |

Studies have demonstrated that certain quinazoline sulfonamide derivatives exhibit potent antiproliferative activity. For example, compound 4d showed an IC50 value of 2.5 µM against the MCF-7 breast cancer cell line, while compound 4f had an IC50 of 5 µM against the same cell line. nih.gov

Novel nih.govplos.orgbiomedpharmajournal.orgtriazolo[4,3-c]quinazoline derivatives have also been synthesized and evaluated for their cytotoxic effects. Compounds 16 and 17 displayed significant activity against the HCT-116 colorectal carcinoma cell line with IC50 values of 2.44 µM and 3.11 µM, respectively. plos.org

The National Cancer Institute (NCI) has screened various quinazolinone derivatives against its 60-human cancer cell line panel. nih.gov An oxime derivative (7c ) and a 4-oxoquinazoline-acetohydrazide derivative (12d ) showed significant growth inhibition against the SK-MEL-2 melanoma cell line, with GI50 values of -5.79 µM and -5.75 µM, respectively. nih.gov

Furthermore, a dual inhibitor of BRD4 and PARP1, compound 19d , has demonstrated in vivo antitumor efficacy in MDA-MB-468 and MCF-7 breast cancer xenograft models. nih.gov

Antimicrobial Activity Against Bacterial and Fungal Strains

The 4-quinazolone nucleus is a versatile scaffold for the development of potent antimicrobial agents. nih.govbiomedpharmajournal.org

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivative 8 | Gram-positive bacteria | - | nih.gov |

| 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivative 23 | Gram-positive bacteria | - | nih.gov |

| 2,3,6-Trisubstituted Quinazolin-4-one A-2 | Escherichia coli | Excellent Activity | biomedpharmajournal.org |

| 2,3,6-Trisubstituted Quinazolin-4-one A-6 | Candida albicans | Excellent Activity | biomedpharmajournal.org |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one 3m | Staphylococcus aureus | 1.95 | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one 3m | Candida albicans | 3.90 | nih.gov |

| Quinazolin-4-one Derivative 19 | Pseudomonas aeruginosa (Biofilm Inhibition IC50) | 3.55 µM | nih.gov |

| Quinazolin-4-one Derivative 20 | Pseudomonas aeruginosa (Biofilm Inhibition IC50) | 6.86 µM | nih.gov |

A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated for their in vitro antimicrobial activity. nih.gov Compounds 8 and 23 were found to be the most active against Gram-positive bacteria. nih.gov Several compounds in this series also showed significant activity against Gram-negative bacteria, particularly Escherichia coli, and various fungal strains. nih.gov

The synthesis of 2,3,6-trisubstituted quinazolin-4-ones has yielded compounds with notable antimicrobial properties. biomedpharmajournal.org Derivative A-2 demonstrated excellent activity against E. coli, while derivative A-6 was highly effective against Candida albicans. biomedpharmajournal.org

A study on arylidene-based quinazolin-4(3H)-one motifs identified compound 3m , 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, as a potent antimicrobial agent. nih.gov It exhibited a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus and 3.90 µg/mL against C. albicans. nih.gov

Furthermore, certain quinazolin-4-one derivatives have shown promising anti-biofilm activity. nih.gov Compounds 19 and 20 were found to inhibit biofilm formation in Pseudomonas aeruginosa with IC50 values of 3.55 µM and 6.86 µM, respectively, suggesting their potential as anti-virulence agents. nih.gov

Anti-inflammatory Mechanisms in Cellular Models

Currently, there is a lack of specific studies detailing the anti-inflammatory mechanisms of 3-butyl-2-methyl-4-quinazolone in cellular models. Research has primarily focused on derivatives, which exhibit anti-inflammatory effects, but the direct cellular pathways modulated by this specific compound have not been elucidated.

Analgesic Mechanisms in Cellular Models

Similarly, the analgesic mechanisms of 3-butyl-2-methyl-4-quinazolone at the cellular level have not been specifically reported. While related compounds have shown analgesic properties, the precise molecular targets and signaling pathways for this particular derivative are yet to be determined.

Preclinical In Vivo Efficacy Assessments in Animal Models (Excluding Human Clinical Data)

Comprehensive in vivo efficacy assessments for this compound, are not extensively documented in accessible scientific literature. The available information on related compounds provides a foundation for potential areas of investigation.

Efficacy in Rodent Models of Inflammation and Pain

Specific studies on the efficacy of 3-butyl-2-methyl-4-quinazolone in rodent models of inflammation and pain have not been identified. However, studies on structurally similar quinazolinone derivatives have demonstrated analgesic and anti-inflammatory activities. For instance, certain 3-butyl-2-substituted amino-3H-quinazolin-4-ones have been investigated for their potential to reduce pain and inflammation in animal models. These studies often utilize standard models such as carrageenan-induced paw edema to assess anti-inflammatory effects and tail-flick tests for analgesic activity. The performance of these derivatives is often compared to standard drugs like diclofenac (B195802) sodium.

Efficacy in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease in mice)

There is currently no available research data on the efficacy of this compound, in animal models of neurodegenerative diseases such as Alzheimer's disease. This remains a potential area for future investigation, given the diverse neurological effects observed with other quinazolinone compounds.

Efficacy in Animal Infection Models (e.g., mouse peritonitis)

Specific data on the efficacy of 3-butyl-2-methyl-4-quinazolone in animal infection models, such as mouse peritonitis, is not available in the current body of scientific literature. While some quinazolinone derivatives have been explored for their antimicrobial properties, the in vivo anti-infective potential of this particular compound has not been reported.

Future Perspectives and Research Directions for 4 Quinazolone, 3 Butyl 2 Methyl

Development of Novel and Sustainable Synthetic Pathways for Enhanced Scalability

The foundation of any investigation into a novel compound lies in its efficient and sustainable synthesis. For 3-butyl-2-methyl-4-quinazolone, future research should focus on developing synthetic routes that are not only high-yielding but also environmentally benign and scalable. Traditional methods for quinazolone synthesis, such as the Niementowski reaction, often require harsh conditions and may produce significant waste.

Future efforts could explore:

Microwave-assisted organic synthesis (MAOS): This technique has the potential to dramatically reduce reaction times, improve yields, and decrease energy consumption compared to conventional heating methods.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, consistency, and scalability, making it an attractive option for industrial production.

Green chemistry approaches: The use of eco-friendly solvents (e.g., water, ionic liquids), catalyst recycling, and atom-economical reactions will be crucial for developing sustainable synthetic protocols.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 3-butyl-2-methyl-4-quinazolone

| Synthetic Method | Potential Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency | Scalability can be an issue for large-scale production |

| Flow Chemistry | Enhanced safety, precise control, high scalability | Initial setup costs can be high |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability | Catalyst stability and recyclability may need optimization |

Advanced Computational Approaches for Rational Drug Design and Optimization

In the absence of empirical data, computational modeling provides a powerful tool for predicting the physicochemical properties and biological activities of 3-butyl-2-methyl-4-quinazolone. Molecular docking and quantitative structure-activity relationship (QSAR) studies can offer initial insights into its potential as a therapeutic agent.

Future computational studies should involve:

Molecular Docking: Simulating the interaction of 3-butyl-2-methyl-4-quinazolone with the binding sites of various known drug targets (e.g., kinases, G-protein coupled receptors) can help identify potential biological targets.

ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, guiding lead optimization and reducing the likelihood of late-stage failures in drug development.

Quantum Mechanical Calculations: These methods can provide a deeper understanding of the electronic structure and reactivity of the molecule, aiding in the design of more potent and selective analogs.

Discovery of New Molecular Targets and Therapeutic Applications

The diverse pharmacological activities of the 4-quinazolone core, including anticancer, anti-inflammatory, and antimicrobial properties, suggest that 3-butyl-2-methyl-4-quinazolone could also exhibit a range of biological effects. Identifying its specific molecular targets is a critical step in elucidating its mechanism of action and therapeutic potential.

Future research in this area could include:

High-throughput screening (HTS): Screening 3-butyl-2-methyl-4-quinazolone against a large panel of biological targets can rapidly identify potential protein interactions.

Reverse pharmacology: Starting with the observed biological effect (if any) and working backward to identify the molecular target can be a fruitful approach.

Chemical proteomics: This technique can be used to identify the protein targets of 3-butyl-2-methyl-4-quinazolone in a complex biological sample.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions

To gain a holistic view of the biological effects of 3-butyl-2-methyl-4-quinazolone, an integrated multi-omics approach will be invaluable. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of how the compound influences cellular pathways and networks.

A potential multi-omics workflow is outlined below:

Treat cells or animal models with 3-butyl-2-methyl-4-quinazolone.

Analyze changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics).

Integrate these datasets using bioinformatics tools to identify perturbed pathways and key molecular players.

Validate the findings using targeted experiments.

This systems biology approach can reveal unexpected mechanisms of action and identify potential biomarkers for drug response.

Design and Synthesis of Hybrid Molecules Incorporating the 4-Quinazolone, 3-butyl-2-methyl Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. The 3-butyl-2-methyl-4-quinazolone scaffold could serve as a valuable building block for the creation of novel hybrid compounds with enhanced or dual-acting therapeutic properties.

Future research could focus on designing and synthesizing hybrids that incorporate:

Known anticancer agents: Combining the 4-quinazolone core with moieties from established chemotherapy drugs could lead to synergistic effects and overcome drug resistance.

Antimicrobial pharmacophores: Hybrid molecules could be designed to target multiple pathways in pathogenic microorganisms, potentially reducing the emergence of resistance.

Targeting ligands: Attaching a ligand that specifically binds to a receptor overexpressed on diseased cells could improve the selectivity and reduce the side effects of the parent compound.

A summary of potential hybrid molecule strategies is provided in Table 2.

Table 2: Potential Hybrid Molecule Strategies for 3-butyl-2-methyl-4-quinazolone

| Hybrid Strategy | Rationale | Potential Therapeutic Area |

| Combination with Anticancer Pharmacophore | Synergistic effects, overcoming drug resistance | Oncology |

| Combination with Antimicrobial Pharmacophore | Broad-spectrum activity, reduced resistance | Infectious Diseases |

| Conjugation with a Targeting Ligand | Enhanced selectivity, reduced off-target effects | Targeted Therapy |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-butyl-2-methyl-4-quinazolone, and how do reaction conditions influence yield?

- Methodology :

- Cyclization : Start with a ferrocenyl carboxamide intermediate (e.g., N-[2-(aminocarbonyl)phenyl]ferrocenecarboxamide) under alkaline conditions (NaOH in methanol-water), achieving ~76% yield of the quinazolone core .

- Thionation : Treat the quinazolone with P₂S₅ in the presence of triethylamine to yield the corresponding thione (~75% yield). Note that solvent choice (e.g., toluene) and stoichiometric ratios are critical for suppressing side products .

- Purification : Use silica gel column chromatography with dichloromethane/hexane gradients to isolate pure products .

- Key Variables : Excess P₂S₅ increases thionation efficiency, while elevated temperatures (>80°C) risk decomposition.

Q. Which spectroscopic techniques are most effective for characterizing 3-butyl-2-methyl-4-quinazolone derivatives?

- Primary Methods :

- ¹H/¹³C NMR : Identify substituent environments (e.g., alkyl chains, aromatic protons). For example, the 3-butyl group shows distinct δ 0.8–1.6 ppm splitting .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) functional groups .

- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ peaks for ferrocenyl derivatives) with <2 ppm error .

- Advanced Confirmation : Single-crystal X-ray diffraction resolves bond lengths (e.g., C11–O1 = 1.234 Å) and torsional angles (e.g., 14.7° for amide plane rotation) .

Advanced Research Questions

Q. How do molecular geometry and crystal packing effects influence the electrochemical behavior of 3-butyl-2-methyl-4-quinazolone derivatives?

- Structural Insights :

- DFT vs. X-ray : Gas-phase DFT calculations predict a planar quinazolone-cyclopentadienyl torsion angle of ~51°, but crystal packing forces reduce this to 15.5°, altering redox potentials .

- Electrochemical Impact : Stacking interactions (e.g., π-π in crystal lattices) stabilize oxidized species, shifting anodic peaks by 60 mV compared to isolated molecules .

- Methodology : Use cyclic voltammetry (0.1 M Bu₄N[PF₆] in 1,2-dichloroethane) with Pt electrodes to correlate structure (e.g., sulfur substitution) with reversibility (e.g., thione derivatives show post-redox side reactions) .

Q. What methodological approaches resolve contradictions in sulfur substitution patterns during thionation of 4-quinazolones?

- Case Study : While literature reports full O→S substitution in 3,1-benzoxazin-4-ones, experimental data show partial substitution (e.g., 65% yield of mixed O/S products) .

- Resolution Strategies :

- HPLC-MS : Separate and quantify co-eluting thione/oxo products .

- Comparative DFT : Model reaction pathways to identify kinetic vs. thermodynamic control (e.g., steric hindrance from the 3-butyl group limits full substitution) .

- X-ray Crystallography : Confirm sulfur positions in ambiguous cases (e.g., compound 5: C27–S1 = 1.66 Å) .

Q. How does DFT modeling complement experimental data in elucidating the electronic structure of 3-butyl-2-methyl-4-quinazolone?

- Key Findings :

- Bond Length Accuracy : DFT (B3LYP/6-31G*) predicts non-hydrogen bond lengths (e.g., N13–C14) with <2% error vs. X-ray .

- Redox Potential Prediction : Electron-withdrawing groups (e.g., thione) increase oxidation potentials by 0.1–0.3 V, aligning with voltammetry data .

- Limitations : Crystal packing forces (e.g., H-bonding in N–H⋯O dimers) are not fully captured in gas-phase DFT, requiring periodic boundary condition simulations .

Q. Why do unexpected condensation products form during attempts to synthesize 3-amino derivatives via hydrazinolysis?

- Mechanistic Insight : Hydrazine reacts with the quinazolone’s carbonyl group, leading to ring-opening and forming acyclic hydrazides (e.g., compound 7) instead of the desired 3-amino product .

- Mitigation Strategies :

- Protecting Groups : Block the carbonyl with trimethylsilyl chloride before hydrazine addition.

- Alternative Reagents : Use NH₃/MeOH under high pressure to favor nucleophilic substitution .

Data Contradictions and Validation

Q. How can researchers reconcile discrepancies between theoretical and experimental molecular geometries?

- Case Example : DFT predicts a planar quinazolone-ferrocene linkage (θ = −172°), but X-ray shows a 15.5° torsion due to crystal packing .

- Validation Protocol :

Perform variable-temperature NMR to assess rotational barriers.

Use Hirshfeld surface analysis to quantify intermolecular forces (e.g., H-bonding vs. π-stacking) .

Q. What explains the anomalous redox behavior of thione derivatives in electrochemical studies?

- Observation : Thione 3 exhibits irreversible oxidation due to post-redox dimerization .

- Methodology :

- Controlled-Potential Coulometry : Identify secondary products (e.g., disulfides).

- UV-Vis Spectroelectrochemistry : Monitor intermediate species (e.g., radical cations at λ = 450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.